N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide

Antibacterial Zone of inhibition E. coli

This compound is a structurally differentiated 5-(3-substituted-thiophene)-pyrimidine variant bearing a unique 4-methoxyphenyl group at C2 and thiophene-3-carboxamide at C5—substitution absent from lead molecules 3a–3d. Procure it to map electronic/steric effects on Gram‑negative/-positive inhibition, parallel MTT cytotoxicity profiling against MCF‑7, and CT‑DNA interaction assays via groove/electrostatic binding. In silico docking data for close analogs (–7.9 to –6.4 kcal mol⁻¹) provide a computational framework for virtual screening before committing to synthesis.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 2319723-60-7
Cat. No. B2553955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide
CAS2319723-60-7
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C16H13N3O2S/c1-21-14-4-2-11(3-5-14)15-17-8-13(9-18-15)19-16(20)12-6-7-22-10-12/h2-10H,1H3,(H,19,20)
InChIKeyWXCOVJNZAJRMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide (CAS 2319723-60-7): Procurement-Relevant Identity and Compound Class Overview


N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide (CAS 2319723-60-7) is a heterocyclic small molecule (C₁₆H₁₃N₃O₂S, MW 311.36 g·mol⁻¹) that integrates a 4-methoxyphenyl-substituted pyrimidine core with a thiophene-3-carboxamide moiety [1]. The compound belongs to the broader 5-(3-substituted-thiophene)-pyrimidine chemotype, a class under active investigation for antibacterial and anticancer activities [2]. Its structural architecture – featuring a hydrogen-bond-donating amide linker, a π-rich methoxyphenyl group, and a sulfur-containing thiophene ring – positions it as a versatile scaffold in medicinal chemistry campaigns, with preliminary in silico ADME-toxicology data on close analogs indicating non-toxic profiles and favorable oral bioavailability [2].

Why N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide Cannot Be Replaced by Other In-Class Analogs


Within the 5-(3-substituted-thiophene)-pyrimidine series, small structural modifications produce large differentials in both target engagement and biological outcome. For example, in a head-to-head study of four close analogs (3a–3d), the nature of the substituent on the thiophene ring dictated which compound dominated antibacterial activity (3b and 3d) versus which exhibited superior cytotoxicity (3a) [1]. The target compound bears a distinct 4-methoxyphenyl group on the pyrimidine C2 and a thiophene-3-carboxamide at C5 – a substitution pattern that is absent from the four comparators in the primary evidence base [1]. Even in silico docking revealed that a single atom change can shift binding energies by >1.5 kcal·mol⁻¹ against the same protein target [1]. Consequently, generic substitution with another 5-(thiophene)-pyrimidine analog risks losing the specific activity profile, DNA-binding mode, and ADME characteristics that define this chemotype.

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide Selection


Antibacterial Potency Differentiation Among 5-(3-Substituted-Thiophene)-Pyrimidine Congeners

Within the congeneric series of 5-(3-substituted-thiophene)-pyrimidine derivatives (3a–3d), antibacterial activity is highly substituent-dependent. Compounds 3b and 3d demonstrated the most effective zones of inhibition against E. coli and S. aureus, respectively, while 3a and 3c were markedly weaker [1]. The target compound, bearing a 4-methoxyphenyl group at pyrimidine C2 and a thiophene-3-carboxamide at C5, represents a substitution pattern not captured by any of the four tested congeners, implying that its antibacterial profile cannot be inferred from the existing data and must be empirically determined [1].

Antibacterial Zone of inhibition E. coli S. aureus SAR

Cytotoxicity Selectivity Against MCF-7 Breast Cancer Cells Distinguishes Series Members

In MTT assays against the MCF-7 breast cancer cell line, compound 3a displayed the most potent cytotoxicity, reducing cell viability to a range of 23.68–44.16%, while compounds 3b–3d showed higher viability (i.e., weaker cytotoxicity) [1]. The target compound’s 4-methoxyphenyl-pyrimidine-thiophene-3-carboxamide architecture differs from 3a, meaning its cytotoxicity cannot be assumed equivalent; however, the data demonstrate that the chemotype supports selective cytotoxicity tuning via peripheral substituent variation [1].

Cytotoxicity MTT assay MCF-7 Breast cancer Selectivity

DNA Binding Mode Differentiation via UV-Absorption Spectroscopy

All four 5-(3-substituted-thiophene)-pyrimidine derivatives (3a–3d) interacted strongly with calf thymus DNA, with UV-absorption data consistent with electrostatic or groove binding [1]. While no inter-compound quantitative comparison was reported, the uniform strong binding indicates that the core scaffold, including the pyrimidine-thiophene linkage present in the target compound, possesses inherent DNA affinity [1].

DNA binding Calf thymus DNA Groove binding Spectroscopy

In Silico ADME-Tox and Drug-Likeness Profile Supports Lead-Like Properties

In silico ADME-toxicology assessment of the four congeneric 5-(3-substituted-thiophene)-pyrimidine derivatives predicted non-toxicity, good oral bioavailability, and favorable drug-likeness scores for all four compounds [1]. Because the target compound shares the identical pyrimidine-thiophene core and differs only in the peripheral substituent (4-methoxyphenyl vs. the varied substituents on 3a–3d), these predictions are cautiously extensible, distinguishing this scaffold from more toxic or poorly bioavailable heterocyclic alternatives [1].

ADME Toxicity prediction Oral bioavailability Drug-likeness In silico

Molecular Docking Binding Energies Reveal Target Engagement Potential

In silico molecular docking of compound 3b yielded binding energies of –7.9 kcal·mol⁻¹ against GlcN-6-P and –6.4 kcal·mol⁻¹ against P38 MAPK [1]. Although the target compound was not docked, the shared pyrimidine-thiophene scaffold suggests potential engagement with similar or distinct targets; the 1.5 kcal·mol⁻¹ differential between the two protein targets underscores how even within a single congener, target selectivity is measurable and substituent-tunable [1].

Molecular docking GlcN-6-P P38 MAPK Binding energy

DFT-Calculated Reactivity Distinguishes Congeners Within the Series

Density Functional Theory (DFT) analysis revealed that compound 3d possessed the smallest HOMO-LUMO energy gap among the four congeners, correlating with higher chemical and biological reactivity [1]. The target compound, with its 4-methoxyphenyl electron-donating group, is predicted to exhibit a distinct electronic profile versus the four characterized analogs, potentially translating into differential reactivity and target interaction kinetics [1].

DFT HOMO-LUMO gap Chemical reactivity Computational chemistry

Recommended Application Scenarios for N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of 5-(Thiophene)-Pyrimidine Antibacterial Leads

The differential antibacterial activity observed among congeners 3a–3d [1] justifies the procurement of the target compound as a novel substitution variant for systematic SAR studies. Its 4-methoxyphenyl group at pyrimidine C2 and thiophene-3-carboxamide at C5 represent a combination not tested in the primary study, enabling exploration of electronic and steric effects on Gram-negative and Gram-positive inhibition.

MCF-7 Breast Cancer Cytotoxicity Screening with Built-In Selectivity Benchmarking

Given that compound 3a reduced MCF-7 cell viability to 23.68–44.16% [1], the target compound can be screened in parallel MTT assays to determine whether the 4-methoxyphenyl substitution enhances or diminishes cytotoxicity relative to the most potent congener, directly informing lead prioritization.

DNA-Binding Mechanism of Action Studies Using Spectroscopic Methods

The confirmed strong CT-DNA interaction of the 5-(3-substituted-thiophene)-pyrimidine scaffold via groove or electrostatic binding [1] supports the use of the target compound in biophysical assays (UV-Vis, fluorescence displacement, circular dichroism) to map substituent-dependent DNA affinity and binding mode, a prerequisite for transcription-targeted drug design.

In Silico Docking and DFT-Guided Lead Optimization Campaigns

The docking data for 3b (–7.9 and –6.4 kcal·mol⁻¹ against GlcN-6-P and P38 MAPK) and DFT reactivity ranking for 3d [1] establish a computational framework into which the target compound can be inserted for comparative virtual screening, enabling procurement of a compound with a predicted unique binding and reactivity profile before committing to synthesis.

Quote Request

Request a Quote for N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.